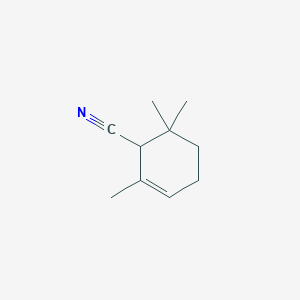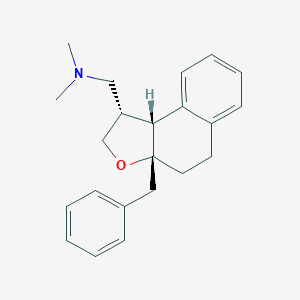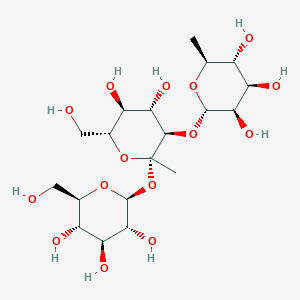
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside, also known as MGRG, is a natural compound found in various plants. It has been studied extensively for its many potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is not fully understood, but it is believed to work through various pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and has been linked to various diseases such as diabetes and cancer. Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has also been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have various biochemical and physiological effects in the body. It has been shown to improve glucose metabolism and insulin sensitivity, reduce oxidative stress and inflammation, and inhibit cancer cell growth and proliferation. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have potential neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its natural origin, which makes it a safer and more sustainable alternative to synthetic compounds. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further research. However, one of the limitations of using Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside in lab experiments is its limited availability and high cost, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are many potential future directions for research on Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside. One area of interest is its potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. Another area of interest is its potential use as a food additive and flavor enhancer. In addition, further research is needed to fully understand the mechanism of action of Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside and its potential interactions with other compounds in the body. Overall, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside can be synthesized from various plant sources, including the roots of Panax ginseng, the leaves of Stevia rebaudiana, and the fruit of Momordica charantia. The most common method of synthesis involves extraction of the plant material using solvents, followed by purification and characterization of the compound using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential therapeutic effects on various diseases such as diabetes, obesity, and cardiovascular disease. In addition, Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside has been studied for its potential use as a food additive and flavor enhancer.
Propiedades
Número CAS |
130542-01-7 |
|---|---|
Nombre del producto |
Methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside |
Fórmula molecular |
C19H34O15 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c1-5-8(22)11(25)14(28)17(30-5)32-16-13(27)10(24)7(4-21)33-19(16,2)34-18-15(29)12(26)9(23)6(3-20)31-18/h5-18,20-29H,3-4H2,1-2H3/t5-,6+,7+,8-,9+,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-/m0/s1 |
Clave InChI |
ZDEGNRGTRQLMAK-UCQIWCGRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@]2(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2(C)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Sinónimos |
methyl 2-O-(beta-glucopyranosyl)-6-O-(alpha-rhamnopyranosyl)-alpha-glucopyranoside methyl Glu-Rhm-Glu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




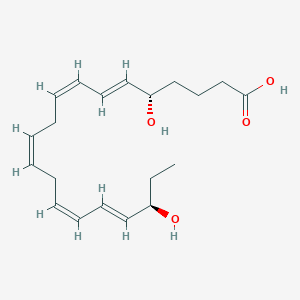
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
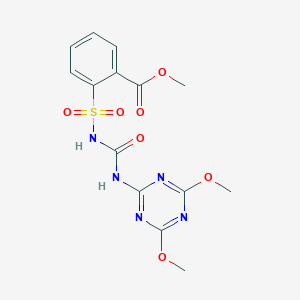
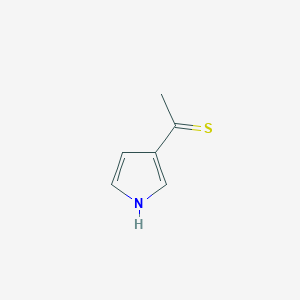
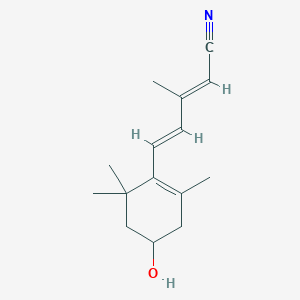
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
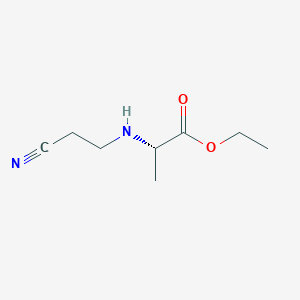
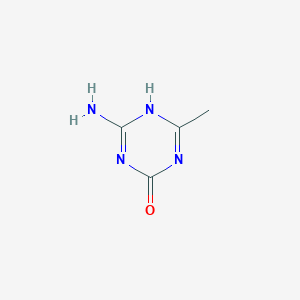
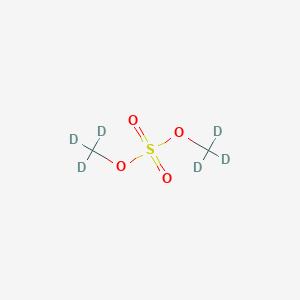

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
